4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C17H20O4 and a molar mass of 288.34 g/mol . It is a derivative of chromen-2-one, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-butyl-8-methyl-7-hydroxychromen-2-one with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxopropoxy group, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
- 4-butyl-8-methyl-7-hydroxychromen-2-one
- 4-butyl-8-methyl-7-methoxychromen-2-one
- 4-butyl-8-methyl-7-ethoxychromen-2-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C17H20O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-butyl-8-methyl-7-(2-oxopropoxy)chromen-2-one |
InChI |
InChI=1S/C17H20O4/c1-4-5-6-13-9-16(19)21-17-12(3)15(8-7-14(13)17)20-10-11(2)18/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
PVVOOUGJRKYISR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Origin of Product |
United States |
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